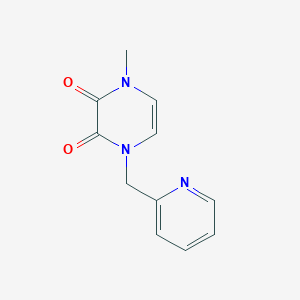

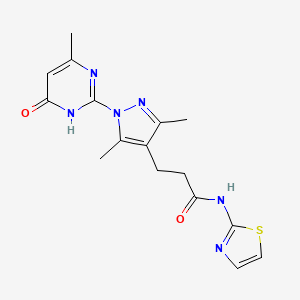

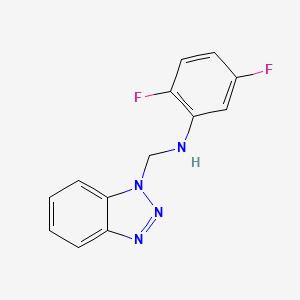

5-chloro-2-(methylsulfanyl)-N-(pyridin-3-yl)pyrimidine-4-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

5-chloro-2-(methylsulfanyl)-N-(pyridin-3-yl)pyrimidine-4-carboxamide, also known as MRS2179, is a selective antagonist of the P2Y1 purinergic receptor. The P2Y1 receptor is a G protein-coupled receptor that is activated by extracellular nucleotides such as ATP and ADP. The receptor is widely expressed in various tissues and plays a crucial role in platelet aggregation, thrombosis, and vascular tone regulation. MRS2179 has been extensively studied for its pharmacological properties and has shown promising results in various scientific research applications.

Wissenschaftliche Forschungsanwendungen

Structure-Activity Relationship Studies

- NF-κB and AP-1 Gene Expression Inhibition: This compound has been studied for its inhibitory effects on NF-κB and AP-1 transcription factors. Specifically, substitutions at different positions of the pyrimidine ring have been explored to understand their impact on activity and oral bioavailability (Palanki et al., 2000).

Synthesis Optimization

- Synthesis Improvement: Efforts have been made to improve the synthesis process of similar pyrimidine derivatives, optimizing conditions for better yield and purity (Yang-Heon Song, 2007).

Novel Compound Identification

- Glycine Transporter 1 Inhibition: A structurally diverse compound related to the pyrimidine derivative was identified as a potent and orally available Glycine Transporter 1 (GlyT1) inhibitor, indicating its potential in central nervous system applications (Yamamoto et al., 2016).

Antimicrobial Activity

- Antimicrobial Properties: Some derivatives of similar pyrimidine compounds have shown significant antimicrobial activity, especially against strains like Proteus vulgaris and Pseudomonas aeruginosa (Kolisnyk et al., 2015).

Anti-Angiogenic and DNA Cleavage Studies

- Cancer Research: Pyrimidine derivatives have been evaluated for their anti-angiogenic properties and DNA cleavage activities, indicating their potential as anticancer agents (Kambappa et al., 2017).

Analgesic Properties

- Analgesic Potential: Some pyrimidine compounds have been synthesized and assessed for analgesic properties, showing increased biological activity in certain derivatives (Ukrainets et al., 2015).

Non-Linear Optical and Molecular Docking Studies

- Computational Chemistry: Studies involving the synthesis of similar pyrimidine derivatives and their analysis through computational chemistry methods have been conducted to explore their non-linear optical properties and potential anticancer activities (Jayarajan et al., 2019).

Eigenschaften

IUPAC Name |

5-chloro-2-methylsulfanyl-N-pyridin-3-ylpyrimidine-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9ClN4OS/c1-18-11-14-6-8(12)9(16-11)10(17)15-7-3-2-4-13-5-7/h2-6H,1H3,(H,15,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTHZLYHZGGWBQD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=NC=C(C(=N1)C(=O)NC2=CN=CC=C2)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9ClN4OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.73 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>42.1 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID49649330 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

5-chloro-2-(methylsulfanyl)-N-(pyridin-3-yl)pyrimidine-4-carboxamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-(tert-butoxy)-N-[cyano(oxolan-3-yl)methyl]benzamide](/img/structure/B2450310.png)

![7-hydroxy-3-(4-methoxyphenoxy)-2-methyl-8-[(4-methylpiperidin-1-yl)methyl]-4H-chromen-4-one](/img/structure/B2450313.png)

![N-[3-(dimethylamino)propyl]-2,3,5,6-tetramethylbenzenesulfonamide](/img/structure/B2450320.png)